molecular formula C21H13ClN4O2S B2851962 2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105223-74-2

2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2851962
CAS No.: 1105223-74-2
M. Wt: 420.87
InChI Key: XDHRRSWEXQGBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H13ClN4O2S and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of thienopyrimidines typically involves cyclocondensation reactions of thiophene derivatives with various electrophilic reagents. In the case of our compound, a multi-step synthetic route is employed, often starting from 2-aminothiophene derivatives. The final structure is confirmed through techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
2-{...}Staphylococcus aureus32
2-{...}Escherichia coli64
2-{...}Bacillus subtilis16

Antiviral and Anti-inflammatory Properties

Thienopyrimidines have also been investigated for their antiviral and anti-inflammatory activities. Some derivatives exhibit potent inhibition against viral replication mechanisms, making them candidates for further development in antiviral therapies . Moreover, certain compounds have demonstrated anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation .

Anticancer Potential

Recent research indicates that thienopyrimidine derivatives possess anticancer properties , particularly through the inhibition of specific kinases involved in cell proliferation. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor growth in various cancer models .

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on a series of thienopyrimidine derivatives revealed that the target compound exhibited superior antibacterial activity against resistant strains of bacteria when compared to traditional antibiotics . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anticancer Activity Assessment :
    In vitro assays demonstrated that the compound inhibited cancer cell lines with IC50 values significantly lower than those observed for existing chemotherapeutics. This suggests a promising avenue for developing new cancer therapies based on this scaffold .

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4O2S/c22-14-6-4-13(5-7-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-8-2-1-3-17(26)24-15/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRRSWEXQGBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.